molecular formula C9H12O3 B147686 (2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one CAS No. 137881-51-7

(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one

Katalognummer: B147686
CAS-Nummer: 137881-51-7
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: NLYACRFEAFZTNA-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This compound features a tetrahydropyran ring fused to a furanone moiety, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable dihydropyran derivative and a furanone precursor, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of 5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in studies related to enzyme inhibition or receptor binding.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of fine chemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxy-2(5H)-furanone: A related compound with a hydroxyl group, known for its flavor and fragrance properties.

    2(5H)-Furanone: The parent compound, which serves as a core structure for many bioactive molecules.

Uniqueness

5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone is unique due to the presence of the tetrahydropyran ring, which may confer distinct chemical and biological properties compared to other furanones. This structural feature could influence its reactivity, stability, and interactions with biological targets.

Eigenschaften

CAS-Nummer

137881-51-7

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one

InChI

InChI=1S/C9H12O3/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h4-5,7-8H,1-3,6H2/t7-,8+/m0/s1

InChI-Schlüssel

NLYACRFEAFZTNA-JGVFFNPUSA-N

SMILES

C1CCOC(C1)C2C=CC(=O)O2

Isomerische SMILES

C1CCO[C@@H](C1)[C@H]2C=CC(=O)O2

Kanonische SMILES

C1CCOC(C1)C2C=CC(=O)O2

Key on ui other cas no.

137881-51-7

Synonyme

(R*,S*)-(+)(-)-5-(tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone
5-(tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone
THP-furanone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.